![molecular formula C10H13ClN4O B2369681 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 425634-97-5](/img/structure/B2369681.png)
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
Overview
Description
“2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C10H13ClN4O and a molecular weight of 240.69 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of “2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” consists of a pyrimidine ring attached to a piperazine ring via a chloroacetyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” are not detailed in the search results, related compounds have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities .Physical And Chemical Properties Analysis
“2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” has a molecular weight of 240.69 and a molecular formula of C10H13ClN4O . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
- Application : Researchers use it to modify peptides by attaching the compound to carboxyl groups, aiding in their analysis and characterization .
- Application : By labeling phosphopeptides with 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, scientists enhance their detection and quantification .
- Application : Novel hybrids incorporating 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine aim to target DNA gyrase, potentially overcoming quinolone-resistant bacterial strains .
- Application : By preventing biofilm formation, these compounds may offer additional benefits beyond their antibacterial effects .
- Application : Researchers investigate protein interactions, modifications, and functions using this compound .
Derivatization Reagent for Carboxyl Groups on Peptides
Spectrophotometric Analysis of Phosphopeptides
Antibacterial Research and Quinolone Resistance
Anti-Pathogenicity and Biofilm Prevention
Proteomics Research
Synthesis of Novel Compounds
Mechanism of Action
Target of Action
The primary target of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM , indicating that it is a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine increases the level of ACh in the brain . This leads to enhanced cognition functions, as ACh plays an important role in learning and memory . .
Result of Action
The inhibition of AChE by 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine results in increased levels of ACh in the brain . This can lead to improved cognitive function, potentially alleviating symptoms of diseases like AD . .
properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSZOMQTJFDQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine | |
CAS RN |
425634-97-5 | |
Record name | 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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